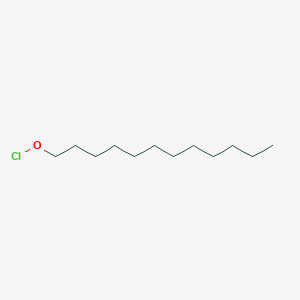

Dodecyl Hypochlorite

Beschreibung

Dodecyl hypochlorite (C12H25OCl) is an alkyl hypochlorite compound comprising a dodecyl (12-carbon) chain linked to a hypochlorite group. Structurally, it differs from sodium hypochlorite (NaOCl) by replacing the sodium ion with a long hydrophobic alkyl chain, which may enhance its surfactant properties and alter reactivity.

Eigenschaften

CAS-Nummer |

78132-57-7 |

|---|---|

Molekularformel |

C12H25ClO |

Molekulargewicht |

220.78 g/mol |

IUPAC-Name |

dodecyl hypochlorite |

InChI |

InChI=1S/C12H25ClO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |

InChI-Schlüssel |

RAFSRBIRIVLENZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl Hypochlorite can be synthesized through the reaction of dodecanol with sodium hypochlorite. The reaction typically occurs under mild conditions, with the dodecanol being dissolved in an aqueous solution of sodium hypochlorite. The reaction is exothermic and should be carried out at a controlled temperature to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, Dodecyl Hypochlorite is produced by continuously feeding dodecanol and sodium hypochlorite into a reactor. The reaction mixture is then stirred and maintained at a specific temperature to ensure complete conversion. The product is subsequently extracted and purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl Hypochlorite undergoes several types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Substitution: It can participate in substitution reactions where the hypochlorite group is replaced by other functional groups.

Decomposition: Under certain conditions, Dodecyl Hypochlorite can decompose to form dodecanol and chlorine gas.

Common Reagents and Conditions

Oxidation: Common reagents include organic substrates such as alcohols and aldehydes. The reaction is typically carried out at room temperature.

Substitution: Reagents such as amines or thiols can be used. The reaction conditions vary depending on the desired product.

Decomposition: This reaction can occur spontaneously at elevated temperatures or in the presence of catalysts.

Major Products Formed

Oxidation: The major products include dodecanoic acid and other oxidized derivatives.

Substitution: The products depend on the substituent used, such as dodecylamine or dodecylthiol.

Decomposition: The primary products are dodecanol and chlorine gas.

Wissenschaftliche Forschungsanwendungen

Dodecyl Hypochlorite has a wide range of applications in scientific research:

Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.

Biology: It is employed in the disinfection of laboratory equipment and surfaces.

Industry: It is used in the bleaching of textiles and paper products.

Wirkmechanismus

The mechanism of action of Dodecyl Hypochlorite involves the transfer of oxygen atoms to substrates, leading to their oxidation. The hypochlorite group is highly reactive and can disrupt cellular components, making it effective as a disinfectant. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional.

Vergleich Mit ähnlichen Verbindungen

Sodium Hypochlorite (NaOCl)

Chemical Properties :

- Formula : NaClO

- Molecular Weight : 74.44 g/mol

- CAS No.: 7681-52-9

Comparison with Dodecyl Hypochlorite :

- Dodecyl hypochlorite’s alkyl chain may improve lipid membrane penetration (surfactant effect) and stabilize the hypochlorite group in organic matrices.

- Hypothetically, it could reduce volatility and irritation risks compared to NaOCl due to lower vapor pressure.

Sodium Dodecyl Sulfate (SDS)

Chemical Properties :

- Formula : C12H25NaO4S

- Molecular Weight : 288.38 g/mol

- CAS No.: 151-21-3

Comparison with Dodecyl Hypochlorite :

- Both compounds share a dodecyl chain but differ in functional groups (sulfate vs. hypochlorite).

- SDS lacks oxidative activity, whereas dodecyl hypochlorite may combine surfactant and chlorine-mediated antimicrobial effects.

Dodecyl Arachidate

Chemical Properties :

- Formula : C32H64O2

- Molecular Weight : 480.85 g/mol

- CAS No.: 42232-82-6

Comparison with Dodecyl Hypochlorite :

- Dodecyl arachidate is a non-reactive ester, whereas dodecyl hypochlorite’s hypochlorite group confers oxidative and antimicrobial properties.

Cetrimide (CTAB)

Chemical Properties :

- Formula : C19H42BrN

- Molecular Weight : 364.45 g/mol

Comparison with Dodecyl Hypochlorite :

- Cetrimide’s quaternary ammonium group provides cationic activity, while dodecyl hypochlorite’s anionic hypochlorite may target different microbial components.

Data Tables

Table 1: Chemical and Functional Comparison

*Theoretical data for dodecyl hypochlorite based on structural analogs.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.